ALLO-2 ALLO-2 ALLO-2 is a Inhibitor of Drug-Resistant Smo Mutant.
Brand Name: Vulcanchem
CAS No.: 1357350-60-7
VCID: VC0518024
InChI: InChI=1S/C18H12F3N5O/c19-18(20,21)27-14-4-1-11(2-5-14)15-7-8-22-17(25-15)24-13-3-6-16-12(9-13)10-23-26-16/h1-10H,(H,23,26)(H,22,24,25)
SMILES: C1=CC(=CC=C1C2=NC(=NC=C2)NC3=CC4=C(C=C3)NN=C4)OC(F)(F)F
Molecular Formula: C18H12F3N5O
Molecular Weight: 371.32

ALLO-2

CAS No.: 1357350-60-7

Inhibitors

VCID: VC0518024

Molecular Formula: C18H12F3N5O

Molecular Weight: 371.32

Purity: >98% (or refer to the Certificate of Analysis)

ALLO-2 - 1357350-60-7

CAS No. 1357350-60-7
Product Name ALLO-2
Molecular Formula C18H12F3N5O
Molecular Weight 371.32
IUPAC Name N-[4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-yl]-1H-indazol-5-amine
Standard InChI InChI=1S/C18H12F3N5O/c19-18(20,21)27-14-4-1-11(2-5-14)15-7-8-22-17(25-15)24-13-3-6-16-12(9-13)10-23-26-16/h1-10H,(H,23,26)(H,22,24,25)
Standard InChIKey QTYGEBIJNWMVCW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=NC=C2)NC3=CC4=C(C=C3)NN=C4)OC(F)(F)F
Appearance Solid powder
Description ALLO-2 is a Inhibitor of Drug-Resistant Smo Mutant.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ALLO-2; ALLO 2; ALLO2;
Reference 1: Talano JM, Pulsipher MA, Symons HJ, Militano O, Shereck EB, Giller RH, Hancock L, Morris E, Cairo MS. New frontiers in pediatric Allo-SCT. Bone Marrow Transplant. 2014 Sep;49(9):1139-45. doi: 10.1038/bmt.2014.89. Epub 2014 May 12. Review. PubMed PMID: 24820213; PubMed Central PMCID: PMC4439009.
2: Trailin AV, Pleten MV, Nikonenko AS, Efimenko NE, Ostapenko TI. [URINE UNDER CHRONIC DYSFUNCTION OF RENAL ALLO-TRANSPLANT]. Klin Lab Diagn. 2015 Nov;60(11):31-7. Russian. PubMed PMID: 26999863.
3: Wang L, Liu H, Zheng C, Tang B, Zhu X, Yao W, Zhang L, Sun Z. [Allo-geneic hematopoietic stem cell transplantation in treatment with T315I mutation of chronic myelogenous leukemia]. Zhonghua Yi Xue Za Zhi. 2014 Nov 4;94(40):3150-3. Chinese. PubMed PMID: 25573310.
4: Holm AM, Riise GC, Hansson L, Brinch L, Bjørtuft O, Iversen M, Simonsen S, Fløisand Y. Lung transplantation for bronchiolitis obliterans syndrome after allo-SCT. Bone Marrow Transplant. 2013 May;48(5):703-7. doi: 10.1038/bmt.2012.197. Epub 2012 Oct 15. PubMed PMID: 23064037.
5: Crocchiolo R, Castagna L, Fürst S, El-Cheikh J, Faucher C, Oudin C, Granata A, Bouabdallah R, Coso D, Chabannon C, Balzarotti M, Santoro A, Blaise D. Tandem autologous-allo-SCT is feasible in patients with high-risk relapsed non-Hodgkin's lymphoma. Bone Marrow Transplant. 2013 Feb;48(2):249-52. doi: 10.1038/bmt.2012.116. Epub 2012 Jun 25. PubMed PMID: 22732704.
6: Moncharmont P, Rigal D. [Association of red blood cell and platelet allo-antibodies in platelet alloimmunized patients]. Transfus Clin Biol. 2014 Jun;21(3):99-102. doi: 10.1016/j.tracli.2014.05.004. Epub 2014 Jun 16. French. PubMed PMID: 24948207.
7: Tsuma Y, Imamura T, Ichise E, Sakamoto K, Ouchi K, Osone S, Ishida H, Wada T, Hosoi H. Successful treatment of idiopathic colitis related to XIAP deficiency with allo-HSCT using reduced-intensity conditioning. Pediatr Transplant. 2015 Feb;19(1):E25-8. doi: 10.1111/petr.12405. Epub 2014 Nov 21. PubMed PMID: 25412586.
8: Zhu F, Chen HR, Guo Z, Liu XD, He XP, Lou JX, Yang K, Zhang Y, Chen P. [Therapeutic efficacy of second allo-HSCT for aplastic anemia after failure of first allo-HSCT]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2014 Oct;22(5):1348-53. doi: 10.7534/j.issn.1009-2137.2014.05.032. Chinese. PubMed PMID: 25338587.
9: Aizawa S, Sado T. Manifestation of allo H-2-restriction specificity by self H-2-restricted T cells. Cell Immunol. 1990 Oct 1;130(1):1-10. PubMed PMID: 2397498.
10: Xu H, Perez SD, Cheeseman J, Mehta AK, Kirk AD. The allo- and viral-specific immunosuppressive effect of belatacept, but not tacrolimus, attenuates with progressive T cell maturation. Am J Transplant. 2014 Feb;14(2):319-32. doi: 10.1111/ajt.12574. PubMed PMID: 24472192; PubMed Central PMCID: PMC3906634.
11: Braamse AM, van Meijel B, Visser O, Huijgens PC, Beekman AT, Dekker J. Distress, problems and supportive care needs of patients treated with auto- or allo-SCT. Bone Marrow Transplant. 2014 Feb;49(2):292-8. doi: 10.1038/bmt.2013.155. Epub 2013 Oct 7. PubMed PMID: 24096825.
12: Hu J, Wang L, Li Y, Qiu Z, Xu W, Sun Y, Yin Y, Liu W, Ou J, Wang M, Wang W, Liang Z, Cen X, Ren H. [Efficacy comparison between Ph⁺ ALL patients treated with chemotherapyplus tyrosine kinase inhibitors followed by allo-HSCT and Ph-ALL patients with allo-HSCT: a case control study from a single center]. Zhonghua Xue Ye Xue Za Zhi. 2015 Jul;36(7):593-7. doi: 10.3760/cma.j.issn.0253-2727.2015.07.014. Chinese. PubMed PMID: 26304085.
13: Pham BN, Roussel M, Peyrard T, Beolet M, Jan-Lasserre V, Gien D, Ripaux M, Bourgouin S, Kappler-Gratias S, Rouger P, Le Pennec PY. Anti-D investigations in individuals expressing weak D Type 1 or weak D Type 2: allo- or autoantibodies? Transfusion. 2011 Dec;51(12):2679-85. doi: 10.1111/j.1537-2995.2011.03207.x. Epub 2011 Jun 9. PubMed PMID: 21658048.
14: Le Gall JB, Milone MC, Waxman IM, Shaw LM, Harrison L, Duffy D, van de Ven C, Militano O, Geyer MB, Morris E, Bhatia M, Satwani P, George D, Garvin JH, Bradley MB, Schwartz J, Baxter-Lowe LA, Cairo MS. The pharmacokinetics and safety of twice daily i.v. BU during conditioning in pediatric allo-SCT recipients. Bone Marrow Transplant. 2013 Jan;48(1):19-25. doi: 10.1038/bmt.2012.105. Epub 2012 Jun 11. PubMed PMID: 22684047.
15: Tiwari AK, Dara RC, Arora D, Aggarwal G, Rawat G, Mitra S, Prashant PK, Raina V. Allo-antibody identification: a software approach! Transfus Apher Sci. 2014 Oct;51(2):197-202. doi: 10.1016/j.transci.2014.08.020. Epub 2014 Aug 27. PubMed PMID: 25217458.
16: Sobh M, Michallet M, Gahrton G, Iacobelli S, van Biezen A, Schönland S, Petersen E, Schaap N, Bonifazi F, Volin L, Meijer E, Niederwieser D, El Cheikh J, Tabrizi R, Fegeux N, Finke J, Bunjes D, Cornelissen J, Einsele H, Bruno B, Potter M, Fanin R, Mohty M, Garderet L, Kröger N. Allogeneic hematopoietic cell transplantation for multiple myeloma in Europe: trends and outcomes over 25 years. A study by the EBMT Chronic Malignancies Working Party. Leukemia. 2016 Oct;30(10):2047-2054. doi: 10.1038/leu.2016.101. Epub 2016 Apr 27. PubMed PMID: 27118410.
17: Klyuchnikov E, Bacher U, Kroll T, Shea TC, Lazarus HM, Bredeson C, Fenske TS. Allogeneic hematopoietic cell transplantation for diffuse large B cell lymphoma: who, when and how? Bone Marrow Transplant. 2014 Jan;49(1):1-7. doi: 10.1038/bmt.2013.72. Epub 2013 May 27. Review. PubMed PMID: 23708703.
18: Takekiyo T, Dozono K, Mitsuishi T, Murayama Y, Maeda A, Nakano N, Kubota A, Tokunaga M, Takeuchi S, Takatsuka Y, Utsunomiya A. Effect of exercise therapy on muscle mass and physical functioning in patients undergoing allogeneic hematopoietic stem cell transplantation. Support Care Cancer. 2015 Apr;23(4):985-92. doi: 10.1007/s00520-014-2425-7. Epub 2014 Sep 27. PubMed PMID: 25256376.
19: Dong L, Yuan C, Orlando BJ, Malkowski MG, Smith WL. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit. J Biol Chem. 2016 Dec 2;291(49):25641-25655. Epub 2016 Oct 18. PubMed PMID: 27756840; PubMed Central PMCID: PMC5207261.
20: Wei J, Xu J, Cao Y, Zhou J, Zhang Y. Allogeneic stem-cell transplantation for peripheral T-cell lymphoma: a systemic review and meta-analysis. Acta Haematol. 2015;133(2):136-44. doi: 10.1159/000358579. Epub 2014 Sep 20. Review. PubMed PMID: 25247746.
PubChem Compound 76848956
Last Modified Dec 05 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator